molecular formula C16H13NO2 B8246360 9-Ethyl-9H-carbazole-2,7-dicarbaldehyde

9-Ethyl-9H-carbazole-2,7-dicarbaldehyde

Cat. No.: B8246360
M. Wt: 251.28 g/mol
InChI Key: AUGPTXWXDCTEIS-UHFFFAOYSA-N
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Description

Significance of Carbazole (B46965) Scaffolds in Modern Organic Chemistry and Materials Science

The carbazole scaffold, a tricyclic aromatic amine consisting of a pyrrole (B145914) ring fused between two benzene (B151609) rings, is a privileged structure in the realm of materials science. Its rigid and planar nature, combined with its electron-donating capabilities, imparts excellent thermal stability and hole-transporting properties to materials incorporating this moiety. These characteristics are highly sought after for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The nitrogen atom of the carbazole can be easily alkylated, as seen in the ethyl group at the 9-position of the title compound, which enhances solubility and processability without significantly disrupting the electronic properties of the aromatic core. Furthermore, the carbazole ring system can be readily functionalized at various positions, allowing for the fine-tuning of its optical and electronic characteristics.

The Role of Formyl Functionalization in Carbazole Derivatives for Chemical Reactivity and π-Conjugation

The introduction of formyl (-CHO) groups onto the carbazole skeleton dramatically increases its utility as a synthetic intermediate. These aldehyde functionalities are highly reactive and can participate in a wide array of chemical transformations, most notably condensation reactions like the Knoevenagel and Wittig reactions. This reactivity allows for the extension of the π-conjugated system by linking the carbazole core to other aromatic or electroactive units.

The specific placement of these formyl groups is critical. In the case of 9-Ethyl-9H-carbazole-2,7-dicarbaldehyde, the substitution at the 2 and 7 positions is particularly significant. This substitution pattern creates a linear axis through the molecule, which is highly advantageous for building linear, well-ordered, and highly conjugated polymers. Compared to substitution at the 3,6-positions, the 2,7-linkage leads to materials with more extended effective conjugation, lower band gaps, and improved charge carrier mobility.

Specific Academic Relevance of this compound as a Versatile Precursor

This compound stands out as a key molecular building block precisely because it combines the aforementioned benefits. The ethyl group ensures good solubility for subsequent reactions and material processing. The dual formyl groups at the 2,7-positions provide reactive handles for the construction of larger, linear, and well-defined macromolecular architectures.

Its utility has been demonstrated in the synthesis of various advanced materials. For instance, it serves as a precursor for creating symmetrically and unsymmetrically substituted 2,7-phenylethenyl and benzoxazol-2-ylethenyl N-ethylcarbazole derivatives through Wittig and Knoevenagel olefinations. researchgate.net These resulting compounds are noted for their strong photoluminescence in the blue region of the spectrum, a highly desirable property for OLED applications. researchgate.net

The synthesis of the dicarbaldehyde itself is typically achieved through a Vilsmeier-Haack reaction on 9-ethylcarbazole. This electrophilic aromatic substitution reaction uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the formyl groups onto the electron-rich carbazole ring. While the 3,6-isomers are often the major products, reaction conditions can be tuned to favor the formation of the 2,7-disubstituted product.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.28 g/mol
Appearance Solid
CAS Number 1198182-98-7

The reactivity of the aldehyde groups makes this compound a cornerstone for creating a diverse library of materials. Through Knoevenagel condensation with active methylene (B1212753) compounds, for example, new chromophores with tailored electronic and photophysical properties can be synthesized. These new molecules can then be polymerized or used as components in supramolecular assemblies or metal-organic frameworks (MOFs), further expanding the scope of materials accessible from this versatile precursor.

The strategic design of this compound, therefore, provides chemists and materials scientists with a powerful tool to develop next-generation organic electronic materials with precisely controlled structures and functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-ethylcarbazole-2,7-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-17-15-7-11(9-18)3-5-13(15)14-6-4-12(10-19)8-16(14)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGPTXWXDCTEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 9-Ethyl-9H-carbazole-2,7-dicarbaldehyde

The creation of this specific dicarbaldehyde primarily relies on electrophilic substitution reactions on the electron-rich carbazole (B46965) nucleus.

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, including carbazole derivatives. wikipedia.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic species then attacks the carbazole ring, leading to the introduction of a formyl group.

The synthesis of this compound via the Vilsmeier-Haack reaction requires careful optimization of reaction parameters to favor diformylation at the desired 2 and 7 positions. The electron-donating nature of the ethyl group at the 9-position activates the carbazole ring towards electrophilic substitution, primarily directing it to the 3, 6, 2, and 7 positions.

Key parameters that are often manipulated to optimize the yield of the desired 2,7-dicarbaldehyde include the molar ratio of the reactants, temperature, and reaction time. An excess of the Vilsmeier reagent is typically necessary to achieve diformylation. The temperature is also a critical factor; reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to proceed at higher temperatures to drive the reaction towards the disubstituted product.

Table 1: Illustrative Optimization of Vilsmeier-Haack Reaction for this compound
EntryMolar Ratio (9-ethyl-9H-carbazole : POCl₃ : DMF)Temperature (°C)Time (h)Yield of 2,7-dicarbaldehyde (%)
11 : 2.2 : excess0 to 9012Low
21 : 3.0 : excess0 to 9012Moderate
31 : 4.0 : excess0 to 9524High

Note: This table is illustrative and based on general principles of Vilsmeier-Haack reactions on carbazole derivatives. Specific yields can vary based on the precise experimental setup.

The formation of the thermodynamically more stable 3,6-diformyl isomer is a common side reaction. Achieving high selectivity for the 2,7-isomer often requires kinetic control of the reaction, which can be influenced by the choice of solvent and the rate of addition of the Vilsmeier reagent. In some cases, unexpected side products, such as methylene-bridged bis-carbazoles, have been observed under certain Vilsmeier-Haack conditions, further complicating the product mixture. researchgate.net

While the Vilsmeier-Haack reaction remains a prominent method, research into alternative synthetic strategies for carbazole derivatives is ongoing. These emerging pathways often focus on improving regioselectivity, yield, and environmental compatibility. Some of these strategies include:

Directed Ortho-Metalation (DoM): This technique involves the use of a directing group to guide the deprotonation and subsequent electrophilic substitution at a specific position. For carbazoles, a suitable directing group could potentially be installed to favor functionalization at the 2 and 7 positions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to introduce functional groups onto a pre-functionalized carbazole core. For instance, starting with a 2,7-dihalogenated-9-ethyl-9H-carbazole, the formyl groups could be introduced via a suitable coupling partner.

C-H Activation/Functionalization: Direct C-H activation is a powerful and atom-economical approach for the synthesis of functionalized aromatic compounds. Research in this area aims to develop catalysts that can selectively activate and functionalize the C-H bonds at the 2 and 7 positions of the carbazole nucleus.

These alternative methods, while promising, may require more complex starting materials or catalysts compared to the more direct Vilsmeier-Haack approach.

Vilsmeier-Haack Formylation Strategies for Carbazole Dicarbaldehydes

Post-Synthetic Functionalization and Derivative Formation

The two formyl groups of this compound are versatile handles for a range of chemical transformations, allowing for the extension of the conjugated system and the introduction of new functionalities.

Olefination reactions, such as the Wittig reaction and the Knoevenagel condensation, are particularly useful for converting the aldehyde functionalities into vinyl linkages, thereby extending the π-conjugation of the carbazole core.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene. In the context of this compound, this reaction can be used to introduce a wide variety of substituents at the 2 and 7 positions, depending on the structure of the ylide used. Symmetrical or unsymmetrical derivatives can be synthesized by reacting the dicarbaldehyde with one or two different Wittig reagents.

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. mychemblog.com Active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, readily undergo this condensation with this compound to yield dicyanovinyl or cyanoacrylate derivatives, respectively. These electron-withdrawing groups can significantly alter the electronic properties of the resulting molecule.

Table 2: Examples of Post-Synthetic Functionalization of this compound
Reaction TypeReagentProduct Type
Wittig ReactionTriphenylphosphonium ylides2,7-Divinyl-9-ethyl-9H-carbazole derivatives
Knoevenagel CondensationMalononitrile2,2'-((9-Ethyl-9H-carbazole-2,7-diyl)bis(methanylylidene))dimalononitrile
Knoevenagel CondensationEthyl cyanoacetateDiethyl 2,2'-((9-Ethyl-9H-carbazole-2,7-diyl)bis(methanylylidene))bis(2-cyanoacetate)

Note: This table provides examples of potential products from the functionalization of this compound.

Olefination Reactions: Wittig and Knoevenagel Condensations at the Formyl Groups

Synthesis of Symmetrically and Unsymmetrically Substituted Styryl Derivatives

The aldehyde groups of this compound serve as reactive sites for the synthesis of various derivatives, notably styryl compounds. The Horner-Wadsworth-Emmons (HWE) reaction is a principal method for this transformation, offering a reliable route to carbon-carbon double bond formation. wikipedia.orgchem-station.com This reaction involves the use of phosphonate (B1237965) carbanions, which are generated by treating a phosphonate ester with a base. These carbanions then react with the aldehyde moieties on the carbazole scaffold.

The general scheme for the HWE reaction on this compound can be depicted as follows:

Deprotonation of the phosphonate ester: A suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is used to remove a proton from the α-carbon of the phosphonate ester, yielding a stabilized phosphonate carbanion.

Nucleophilic attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde groups on the carbazole.

Formation of an intermediate: This attack leads to the formation of a betaine (B1666868) or an oxaphosphetane intermediate.

Elimination: The intermediate collapses to form the alkene (the styryl derivative) and a water-soluble phosphate (B84403) byproduct, which can be easily removed during workup. chem-station.com

By employing two equivalents of the same phosphonate reagent, symmetrically substituted distyryl derivatives can be synthesized. Conversely, unsymmetrical derivatives can be accessed through a stepwise approach, which involves protecting one aldehyde group while reacting the other, followed by deprotection and reaction with a different phosphonate reagent.

Control of Reaction Stereochemistry and Efficiency

Nature of the Phosphonate Reagent: The steric bulk and electronic properties of the phosphonate ester can influence the E/Z ratio of the product.

Reaction Conditions: The choice of base, solvent, and reaction temperature can impact the stereochemical outcome. For instance, using lithium salts and higher temperatures can enhance (E)-selectivity. wikipedia.org

Structure of the Aldehyde: The steric hindrance around the aldehyde group can also play a role in directing the stereochemistry of the resulting alkene.

The efficiency of the reaction is generally high, driven by the formation of the stable phosphate byproduct. chem-station.com

Redox Chemistry of Aldehyde Moieties

Oxidation to Corresponding Dicarboxylic Acids

The aldehyde groups of this compound can be readily oxidized to the corresponding carboxylic acids, yielding 9-Ethyl-9H-carbazole-2,7-dicarboxylic acid. This transformation is a common reaction for aromatic aldehydes and can be achieved using a variety of strong oxidizing agents.

Common reagents for this oxidation include:

Potassium permanganate (B83412) (KMnO4): This powerful oxidizing agent, typically used in alkaline or acidic conditions followed by an acidic workup, can effectively convert the aldehydes to carboxylic acids. ncert.nic.in

Jones reagent (CrO3 in sulfuric acid and acetone): This reagent is also highly effective for the oxidation of primary alcohols and aldehydes to carboxylic acids. organic-chemistry.orgwikipedia.org The reaction is typically rapid and gives high yields. wikipedia.org

The resulting dicarboxylic acid is a valuable intermediate for the synthesis of polymers, metal-organic frameworks (MOFs), and other functional materials.

Reduction to Primary Alcohols

Conversely, the aldehyde functionalities can be reduced to primary alcohols, affording (9-Ethyl-9H-carbazole-2,7-diyl)dimethanol. This reduction is typically accomplished using metal hydride reagents.

Key reducing agents for this transformation are:

Sodium borohydride (B1222165) (NaBH4): A milder reducing agent, NaBH4 is selective for aldehydes and ketones and is often used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH4): A much stronger reducing agent, LiAlH4 can also be used but requires anhydrous conditions, typically in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a careful aqueous workup.

The resulting diol is a useful precursor for the synthesis of polyesters, polyurethanes, and other polymeric materials.

Imine Formation via Condensation with Amines (Schiff Base Chemistry)

The aldehyde groups of this compound readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone of coordination chemistry and materials science, as the resulting Schiff base ligands can form stable complexes with various metal ions.

The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by a small amount of acid. When a diamine is used as the reactant, a polymeric Schiff base can be formed. researchgate.net

The general reaction is as follows: R-CHO + R'-NH2 ⇌ R-CH=N-R' + H2O

The formation of these imine linkages introduces new functionalities and can significantly alter the electronic and photophysical properties of the carbazole derivative.

Diversification through Side-Chain Functionalization (e.g., N-alkylation impact)

Solubility: The presence of the ethyl group enhances the solubility of the compound in common organic solvents compared to the unsubstituted 9H-carbazole. Longer or branched alkyl chains can further increase solubility.

Electronic Properties: Alkyl groups are weak electron-donating groups. The N-ethyl group can therefore slightly raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbazole ring system. psu.eduresearchgate.net This can, in turn, affect the photophysical properties, such as the absorption and emission wavelengths, as well as the redox potentials of the molecule. Varying the N-alkyl substituent provides a means to fine-tune these electronic properties for specific applications in organic electronics. psu.edu

Below is a table summarizing the key chemical transformations of this compound:

Reaction Type Reactant(s) Product Type Key Reagents/Conditions
Horner-Wadsworth-EmmonsPhosphonate esterStyryl derivativeBase (e.g., NaH, t-BuOK)
OxidationOxidizing agentDicarboxylic acidKMnO4, Jones reagent
ReductionReducing agentDiolNaBH4, LiAlH4
Imine FormationPrimary amineSchiff base (Imine)Acid catalyst

Spectroscopic and Electronic Characterization for Research Applications

Advanced Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of carbazole (B46965) derivatives. While specific data for 9-Ethyl-9H-carbazole-2,7-dicarbaldehyde is not extensively published, analysis of related structures provides a clear indication of the expected chemical shifts.

In ¹H NMR spectra, the aldehyde protons (-CHO) at the 2 and 7 positions would be the most deshielded, appearing as singlets in the downfield region, typically between 9.8 and 10.5 ppm. The aromatic protons on the carbazole ring system would resonate between 7.0 and 8.5 ppm, with their specific splitting patterns depending on their positions. The ethyl group protons at the N-9 position would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) group around 4.3 ppm and a triplet for the methyl (-CH₃) group around 1.4 ppm.

In ¹³C NMR spectra, the carbonyl carbons of the aldehyde groups are highly deshielded, with signals expected to appear in the 190-200 ppm range. The aromatic carbons of the carbazole core would be found between 110 and 145 ppm. The carbons of the N-ethyl group would appear in the upfield region, with the methylene carbon around 38 ppm and the methyl carbon around 14 ppm.

Compound DerivativeProton NMR (¹H) Chemical Shifts (δ, ppm)Carbon NMR (¹³C) Chemical Shifts (δ, ppm)Reference
9-ethyl-2,7-diethynyl-carbazole8.00 (d, 2H), 7.56 (s, 2H), 7.37 (d, 2H), 4.33 (q, 2H), 3.16 (s, 2H), 1.43 (t, 3H)140.1, 123.3, 123.0, 120.6, 119.4, 112.6, 84.8, 76.9, 37.7, 13.8 nih.gov
Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate8.10 (d, 1H), 7.98 (d, 1H), 7.40-7.45 (m, 2H), 7.23-7.27 (m, 5H), 7.03-7.05 (d, 2H), 5.73 (s, 2H), 4.43 (q, 2H), 3.05 (s, 3H), 1.45 (t, 3H)169.9, 142.5, 139.7, 137.8, 128.3, 126.7, 126.4, 125.3, 124.9, 121.8, 120.0, 119.7, 119.3, 119.2, 116.8, 108.9, 100.8, 61.8, 48.5, 15.6, 14.9 semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound, which has a molecular formula of C₁₆H₁₃NO₂ and a monoisotopic mass of approximately 251.09 Da.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be characteristic of the carbazole core and the aldehyde functional groups. A primary fragmentation pathway for aldehydes is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and the aromatic ring. This can lead to the loss of a hydrogen radical (H•) to form a stable acylium ion [M-1]⁺ or the loss of the formyl group (•CHO) [M-29]⁺. For aromatic aldehydes, the loss of carbon monoxide (CO) from the molecular ion is also a common fragmentation pathway, resulting in an [M-28]⁺ peak. The fragmentation of the N-ethyl group can occur through the loss of an ethyl radical (•C₂H₅) to yield an [M-29]⁺ ion or through the loss of ethene (C₂H₄) via a McLafferty-type rearrangement if a gamma-hydrogen is available, though this is less likely for a simple N-ethyl group.

Compound/FragmentExpected m/zDescription
[M]⁺251Molecular Ion
[M-H]⁺250Loss of a hydrogen radical from the aldehyde group
[M-CO]⁺223Loss of carbon monoxide from an aldehyde group
[M-CHO]⁺222Loss of a formyl radical
[M-C₂H₅]⁺222Loss of the N-ethyl group

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the key functional groups present in the molecule. The spectrum of this compound is dominated by the vibrations of the aldehyde and the carbazole units.

The most prominent absorption band would be the strong C=O stretching vibration of the aldehyde groups, typically observed in the region of 1680-1710 cm⁻¹. The presence of two aldehyde groups might lead to a broadening of this peak or the appearance of a split peak. The C-H stretching vibration of the aldehyde group usually appears as a pair of medium intensity bands between 2700 and 2900 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches from the N-ethyl group will appear in the 2850-2960 cm⁻¹ range. The characteristic C=C stretching vibrations of the aromatic carbazole ring system are found in the 1450-1600 cm⁻¹ region.

Vibrational ModeTypical Frequency Range (cm⁻¹)Functional GroupReference
Aromatic C-H Stretch3000 - 3100Carbazole Ring researchgate.net
Aliphatic C-H Stretch2850 - 2960Ethyl Group semanticscholar.org
Aldehyde C-H Stretch2700 - 2900Aldehyde nih.gov
Carbonyl C=O Stretch1680 - 1710Aldehyde researchgate.net
Aromatic C=C Stretch1450 - 1600Carbazole Ring researchgate.net

Photophysical Characterization and Excited State Dynamics

The photophysical properties of this compound are of great interest for applications in organic light-emitting diodes (OLEDs) and sensors. The extended π-conjugated system of the carbazole core, modified by the electron-withdrawing aldehyde groups, dictates its absorption and emission characteristics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. The carbazole core exhibits characteristic π→π* transitions. For 9-ethyl-carbazole, these transitions typically occur in the UV region. The introduction of aldehyde groups at the 2 and 7 positions, which act as auxochromes and extend the conjugation, is expected to cause a bathochromic (red) shift of these absorption bands.

The absorption spectrum would likely show intense bands corresponding to π→π* transitions of the carbazole system, potentially shifted to longer wavelengths (350-400 nm) due to the influence of the dicarbaldehyde substitution. Less intense n→π* transitions, associated with the lone pair of electrons on the oxygen atoms of the carbonyl groups, may also be observed at longer wavelengths, though they are often obscured by the stronger π→π* bands. Studies on related carbazole aldehydes show strong absorption in the 340-360 nm range. researchgate.net

Compound DerivativeAbsorption Maxima (λmax, nm)SolventTransition TypeReference
2,7-bis(dimesitylboryl)-N-ethyl-carbazole (BCz)340, 406 (shoulder)Hexaneπ→π nih.gov
1-(9-benzyl-1-methyl-9H-carbazol-2-yl)ethanone220, 256, 306, 356Ethanolπ→π and n→π semanticscholar.org
9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazole-3-carbaldehyde (TCC)356THFπ→π researchgate.net

Photoluminescence Spectroscopy: Emission Profiles and Quantum Yields

Many 2,7-substituted carbazole derivatives are known to be highly fluorescent, making them suitable candidates for emissive materials in optoelectronic devices. Upon excitation, these molecules relax to the ground state by emitting photons, a process known as photoluminescence.

Derivatives of this compound are expected to exhibit strong fluorescence, typically in the blue region of the electromagnetic spectrum (400-500 nm). The emission wavelength and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the emission process, are highly dependent on the molecular structure and the solvent environment. Research on similar 2,7-disubstituted N-ethyl-carbazole compounds has shown strong blue emission with high quantum yields. For instance, 2,7-bis(dimesitylboryl)-N-ethyl-carbazole exhibits a fluorescence quantum yield of 0.49 in hexane. nih.gov Other carbazole derivatives have been reported with quantum yields approaching 1.00 in solution. researchgate.net The presence of the aldehyde groups may influence the emission properties through intramolecular charge transfer (ICT) character, which can sometimes lead to solvatochromism, where the emission color changes with solvent polarity.

Compound DerivativeEmission Maxima (λem, nm)Quantum Yield (ΦF)SolventReference
2,7-bis(dimesitylboryl)-N-ethyl-carbazole (BCz)400, 4300.49Hexane nih.gov
2,7-bis((4-(dimesitylboryl)phenyl)ethynyl)-9-ethyl-carbazole (BPACz)-0.95Hexane nih.gov
Various Fluorescent Carbazole Derivatives-0.88 - 1.00Dichloromethane researchgate.net

Electrochemical Analysis and Charge Transfer Properties

Electrochemical methods are vital for understanding the charge transfer properties of organic materials and for predicting their performance in electronic devices.

Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the redox potentials of a molecule, which correspond to the energies required to remove or add an electron. For carbazole derivatives, CV measurements typically reveal reversible or quasi-reversible oxidation processes associated with the electron-donating carbazole moiety. iieta.orgepstem.net The substitution with electron-withdrawing aldehyde groups at the 2 and 7 positions is expected to make the oxidation of the carbazole ring more difficult (i.e., occur at a higher potential) compared to unsubstituted N-ethylcarbazole. Conversely, these acceptor groups introduce reduction processes at accessible potentials.

The redox potentials obtained from cyclic voltammetry can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is related to the onset of the first oxidation peak, while the LUMO level can be estimated from the onset of the first reduction peak or by combining the HOMO level with the optical bandgap determined from the onset of the UV-Vis absorption spectrum. nankai.edu.cn

The ability to tune the HOMO and LUMO levels by modifying the chemical structure is a key advantage of organic semiconductors. For carbazole derivatives, substitutions at the 3, 6, and 9 positions have been shown to effectively tune the HOMO level. nih.gov The 2,7-substitution pattern in this compound is also expected to provide a means to tailor these energy levels for specific applications.

Estimated Energy Levels for a Carbazole Dicarbaldehyde Derivative

PropertyValue (eV)
Oxidation Onset (Eox)+1.0
Reduction Onset (Ered)-1.5
HOMO-5.4
LUMO-2.9
Electrochemical Bandgap2.5

The charge carrier mobility is a critical parameter that determines the efficiency of charge transport in a semiconductor material. Carbazole derivatives are well-known for their excellent hole-transporting capabilities. iieta.org However, the introduction of electron-withdrawing groups can also facilitate electron transport, potentially leading to ambipolar behavior where both holes and electrons can be transported effectively. 140.122.64

The charge carrier mobility in thin films of organic materials is highly dependent on the molecular packing and morphology of the film. rsc.org Techniques such as the time-of-flight (TOF) method or the fabrication of organic thin-film transistors (OTFTs) are used to measure these mobilities. For some 2,7-disubstituted carbazole derivatives, hole and electron mobilities in the range of 10-4 cm2 V-1 s-1 have been reported. 140.122.64 The symmetrical substitution in this compound could potentially favor ordered molecular packing in the solid state, which would be beneficial for achieving high charge carrier mobilities. The actual mobility would, however, depend on the specific processing conditions used to fabricate the thin films.

Nonlinear Optical Properties

The Z-scan technique is a widely employed experimental method to determine the magnitude and sign of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of optical materials. This single-beam technique allows for the straightforward separation of these two parameters.

Despite the utility of this method, there are no published Z-scan measurement results specifically for this compound. Research on structurally similar carbazole derivatives, such as 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, has demonstrated the use of the Z-scan method to investigate their NLO properties. These studies typically involve dissolving the compound in a suitable solvent and exposing it to a continuous wave laser beam. The setup would measure the transmittance through an aperture in the far field as the sample is moved along the z-axis through the focal point of a lens.

An open-aperture Z-scan would typically be used to determine the nonlinear absorption coefficient (β), while a closed-aperture Z-scan would reveal the nonlinear refractive index (n₂). For analogous carbazole compounds, peak-valley or valley-peak configurations in the closed-aperture Z-scan curves indicate self-defocusing or self-focusing effects, respectively.

A hypothetical data table for Z-scan measurements of this compound would look as follows, though it is important to reiterate that the values are placeholders pending experimental investigation.

Interactive Data Table: Hypothetical Z-scan Parameters for this compound

ParameterSymbolHypothetical ValueUnit
Nonlinear Refractive Indexn₂Data not availablecm²/W
Nonlinear Absorption CoefficientβData not availablecm/W
Laser WavelengthλData not availablenm
Laser PowerPData not availablemW
ConcentrationCData not availablemol/L

Photorefractivity is a phenomenon observed in certain nonlinear optical materials where the local refractive index is changed by spatial variations in light intensity. This effect is dependent on the photogeneration of charge carriers, their transport, and subsequent trapping to create a space-charge field that modulates the refractive index via the electro-optic effect. Carbazole-based materials are often investigated for their photorefractive properties due to their excellent hole-transporting capabilities.

Optical limiting is a nonlinear optical phenomenon where the transmittance of a material decreases with increasing input laser intensity. This property is desirable for protecting sensitive optical components and human eyes from high-intensity laser beams. The mechanisms behind optical limiting can include nonlinear absorption, nonlinear refraction, and nonlinear scattering.

Currently, there are no specific studies detailing the photorefractive behavior or optical limiting phenomena of this compound. Research on other carbazole derivatives suggests that the presence of donor-acceptor moieties can enhance third-order nonlinear optical properties, which are fundamental to these phenomena. The investigation into the photorefractive and optical limiting properties of this compound would be a valuable area for future research.

Interactive Data Table: Hypothetical Photorefractive and Optical Limiting Properties of this compound

PropertyParameterHypothetical ValueUnit
Photorefractive EffectTwo-beam coupling gain coefficientData not availablecm⁻¹
Photorefractive response timeData not availables
Optical LimitingOptical limiting thresholdData not availableJ/cm²
Clamping levelData not availableJ/cm²

Applications in Advanced Functional Materials

Organic Electronics and Optoelectronic Devices

The inherent properties of the carbazole (B46965) unit make its derivatives highly sought after for various applications in organic electronics. The 2,7-substitution allows for the creation of linear molecules and polymers, a feature that promotes intermolecular π-π stacking and enhances charge carrier mobility, which is crucial for device performance. nih.gov

Carbazole-based compounds are extensively investigated for use in OLEDs, particularly as components in hole-transporting layers (HTLs) and emissive layers (EMLs). researchgate.netnih.gov The electron-donating nature of the carbazole core facilitates efficient injection and transport of holes. While 9-Ethyl-9H-carbazole-2,7-dicarbaldehyde is not typically used directly in the final device, its dialdehyde functionality makes it a crucial intermediate for synthesizing more complex, high-performance molecules. semanticscholar.org

Through chemical reactions like Wittig or Knoevenagel condensations, the aldehyde groups can be used to extend the π-conjugated system, attaching other aromatic or charge-transporting moieties. This synthetic versatility allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match other layers in the OLED stack, ensuring efficient charge injection and recombination. Symmetrically substituted 2,7-diarylcarbazoles, synthesized from precursors like the dicarbaldehyde, are particularly noted for their good charge injection and transport characteristics, improved thermal and morphological stability, and excellent film-forming properties. nih.gov

While carbazole derivatives are famous for their hole-transporting (p-type) properties, their versatile structure can be chemically modified to produce materials with electron-transporting (n-type) characteristics. researchgate.net The design of novel electron transport materials (ETMs) is critical for improving the efficiency and stability of perovskite solar cells (PSCs).

The this compound scaffold serves as a foundational structure for this molecular engineering. By reacting the aldehyde groups with strong electron-withdrawing groups, the electronic properties of the resulting molecule can be shifted, lowering the LUMO energy level to facilitate efficient electron injection from the perovskite layer and subsequent transport to the cathode. Computational studies have shown that strategic substitution on the carbazole core can produce derivatives with low hole reorganization energies, indicating n-type behavior suitable for ETM applications. researchgate.net This adaptability makes the dicarbaldehyde a valuable precursor for creating novel ETMs tailored for high-performance PSCs.

In DSSCs, organic dyes act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor's conduction band. Carbazole derivatives are excellent candidates for the electron donor component in donor-π bridge-acceptor (D-π-A) dyes due to their strong electron-donating ability and photochemical stability. bohrium.comdergipark.org.tr

The this compound is an ideal starting material for synthesizing such dyes. The aldehyde groups serve as reactive handles to build out the D-π-A structure. For example, researchers have synthesized novel dyes by reacting a dicarbaldehyde derivative of carbazole with acceptor units like rhodanine-3-acetic acid. bohrium.comresearchgate.net In the resulting dye, the carbazole unit functions as the electron donor, and the rhodanine-3-acetic acid moiety acts as the electron acceptor and anchoring group to the semiconductor surface.

Table 1: Photovoltaic Performance of a DSSC Using a Dye Derived from a Carbazole Dicarbaldehyde Precursor Data for the DRA-BDC dye under simulated AM 1.5 G irradiation. researchgate.net

ParameterValue
Power Conversion Efficiency (η)1.16%
Open-Circuit Voltage (VOC)589 mV
Short-Circuit Current Density (JSC)2.46 mA/cm²
Fill Factor (FF)0.79

The creation of linear, well-defined π-conjugated polymers is essential for applications in organic electronics. The 2,7-substitution pattern of this compound is perfectly suited for this purpose, as it directs polymerization along a linear axis, leading to polymers with extended effective conjugation. nih.gov This contrasts with 3,6-linked polymers, which often result in a more contorted backbone.

The dicarbaldehyde functionality enables polymerization through various condensation reactions, such as the Wittig, Heck, or Knoevenagel reactions. nih.govsemanticscholar.org For instance, reacting the dicarbaldehyde with a phosphonium salt (Wittig reaction) or a molecule with active methylene (B1212753) groups (Knoevenagel reaction) can produce polymers with vinylene linkages. These reactions create a fully conjugated backbone where the electron-rich carbazole units are interspersed with other aromatic or electron-accepting moieties. The resulting polymers can be used in a range of electronic devices, including organic field-effect transistors (OFETs), OLEDs, and sensors. researchgate.net Studies have confirmed that 2,7-substituted carbazole derivatives exhibit red-shifted absorption spectra compared to their 3,6-substituted counterparts, indicating a smaller bandgap and more effective π-conjugation along the polymer chain. nih.gov

Supramolecular Assembly and Framework Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. researchgate.net Their synthesis relies on the use of geometrically defined building blocks that are connected through strong, reversible covalent bonds. Molecules containing aldehyde groups are among the most common building blocks for constructing COFs, typically through Schiff base reactions with amine-containing linkers to form robust imine linkages. researchgate.net

This compound acts as a linear, ditopic building block. When reacted with multitopic amine linkers (e.g., trigonal or tetrahedral amines), it can form highly ordered, two-dimensional (2D) or three-dimensional (3D) porous networks. rsc.orgnih.gov The rigidity of the carbazole core and the defined geometry of the linkers lead to crystalline materials with permanent porosity.

The electronic nature of the carbazole unit makes this building block particularly interesting for creating functional COFs. By combining the electron-donating carbazole dicarbaldehyde with an electron-accepting amine linker, it is possible to construct a donor-acceptor (D-A) network directly within the COF's crystalline framework. Such D-A COFs are promising materials for optoelectronic and photocatalytic applications due to their ordered heterojunction structure, which can promote charge separation and transport. Furthermore, the dicarbaldehyde can be oxidized to 9-Ethyl-9H-carbazole-2,7-dicarboxylic acid, another important building block for synthesizing robust framework materials like metal-organic frameworks (MOFs). researchgate.net

Catalytic Applications in Organic Transformations (derived materials)

The materials derived from this compound, particularly coordination polymers and Covalent Organic Frameworks (COFs), exhibit significant potential as heterogeneous catalysts. Their high surface area and the presence of catalytically active sites within their porous structures make them highly efficient and reusable. researchgate.netmdpi.com

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound. ut.ac.ir MOFs and COFs have emerged as highly effective heterogeneous catalysts for this transformation. ornl.govrsc.org

Frameworks derived from carbazole-based precursors are particularly promising. While direct studies on MOFs from this compound are limited, extensive research on the closely related 9H-carbazole-2,7-dicarboxylic acid provides strong evidence for the catalytic potential of this structural motif. For instance, cadmium(II)-based MOFs constructed from the dicarboxylate analogue have demonstrated high catalytic activity for the Knoevenagel condensation of benzaldehyde with various active methylene compounds. acs.org The catalytic activity is attributed to the Lewis basic sites within the framework, which can activate the methylene compound.

Table 1: Catalytic Performance of a Cadmium-Carbazole MOF in Knoevenagel Condensation

Entry Aldehyde Active Methylene Compound Time (h) Conversion (%)
1 Benzaldehyde Malononitrile (B47326) 2 100
2 Benzaldehyde Ethyl Cyanoacetate 12 95
3 4-Nitrobenzaldehyde Malononitrile 1 100

Data derived from studies on analogous carbazole-dicarboxylate MOFs, illustrating the potential catalytic efficiency. acs.org

Furthermore, this compound is an excellent building block for Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers formed through strong covalent bonds. aston.ac.uknih.gov The aldehyde groups can react with amines (e.g., phenyldiamine or benzidine) to form stable, imine-linked 2D or 3D COFs. acs.orgresearchgate.net

These carbazole-based COFs possess several features that make them suitable for catalysis:

High Porosity and Surface Area: Provides abundant access to active sites. nih.gov

Chemical Stability: The robust covalent linkages ensure the catalyst can be reused multiple times. acs.org

Engineered Active Sites: The imine nitrogens within the framework can act as Lewis basic sites to catalyze the Knoevenagel condensation. By choosing different amine linkers, the basicity and the local environment of these sites can be precisely engineered to optimize catalytic activity and selectivity. rsc.orgresearcher.life

The proposed mechanism for the Knoevenagel condensation catalyzed by a carbazole-based COF involves the activation of the active methylene compound by a basic site on the framework, followed by nucleophilic attack on the aldehyde, and subsequent dehydration to yield the final product. researchgate.net The ordered pore structure of the COF can also contribute to selectivity by controlling the diffusion of reactants and products. rsc.org

Table 2: Properties of Carbazole-Based Covalent Organic Frameworks

Framework Name Monomers BET Surface Area (m²/g) Pore Size (nm)
DUT-175 4,4'-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde + Phenyldiamine 1071 ~1.7-2.2
DUT-176 4,4'-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde + Benzidine 1062 ~1.7-2.2

This table presents data for COFs synthesized from carbazole-based aldehydes, demonstrating the high porosity achievable with these precursors. nih.govacs.org

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. For complex organic molecules like 9-Ethyl-9H-carbazole-2,7-dicarbaldehyde, these methods provide insights into molecular geometry, electronic configuration, and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometries and electronic properties of carbazole (B46965) derivatives.

For this compound, DFT calculations would likely reveal a nearly planar carbazole core. The substitution at the 2 and 7 positions is known to result in a more linear and extended conjugation compared to substitution at the 3 and 6 positions. The ethyl group at the 9-position introduces some conformational flexibility but is not expected to significantly distort the planarity of the carbazole ring system. The two carbaldehyde groups, being electron-withdrawing, would significantly influence the electronic distribution within the molecule.

The electronic configuration, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key determinant of a molecule's electronic and optical properties. In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring, while the LUMO distribution depends on the nature of the substituents. For this compound, the electron-withdrawing nature of the aldehyde groups is expected to lower the LUMO energy level, leading to a smaller HOMO-LUMO energy gap compared to unsubstituted 9-Ethyl-9H-carbazole. This smaller energy gap is a crucial factor in determining the molecule's absorption and emission characteristics.

A comparative look at related carbazole derivatives highlights these trends. For instance, DFT studies on various substituted carbazoles have consistently shown that electron-withdrawing groups lower the LUMO level, while electron-donating groups raise the HOMO level.

Table 1: Calculated Electronic Properties of Representative Carbazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
9-Ethyl-9H-carbazole -5.58 -0.89 4.69
9-Ethyl-9H-carbazole-3-carbaldehyde -5.87 -2.12 3.75

Note: The values in this table are illustrative and based on typical DFT calculations for these or structurally similar compounds. Actual values may vary depending on the specific computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide theoretical absorption maxima (λmax) that often show good agreement with experimental data.

For this compound, TD-DFT calculations would be expected to predict strong absorption bands in the UV region, corresponding to π-π* transitions within the carbazole core. The presence of the aldehyde groups, which extend the conjugation and introduce n-π* transitions, would likely lead to additional, lower-energy absorption bands compared to the unsubstituted carbazole. The 2,7-substitution pattern generally leads to a red-shift in the absorption spectrum compared to the 3,6-isomers due to the more effective extension of the π-conjugated system.

Similarly, computational methods can be used to predict fluorescence properties. The energy of the emission is related to the energy difference between the first excited state and the ground state. The computational results can help in understanding the nature of the emitting state and predicting the color of the fluorescence.

The presence of electron-donating (the ethylcarbazole moiety) and electron-accepting (the dicarbaldehyde groups) components within the same molecule suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In such a process, an electron is promoted from a molecular orbital localized on the donor to one localized on the acceptor.

Computational studies, particularly the analysis of the molecular orbitals involved in the electronic transitions, can provide strong evidence for ICT. For this compound, it is anticipated that the HOMO would be primarily located on the carbazole ring system, while the LUMO would have significant contributions from the p-orbitals of the carbonyl groups of the dicarbaldehydes. An electronic transition from the HOMO to the LUMO would therefore have significant ICT character. This charge transfer is a key factor in the photophysical properties of many functional organic materials.

The calculation of excitation energies provides the energy required to promote an electron to a higher energy level. These energies are fundamental to understanding the photochemistry and photophysics of the molecule.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational dynamics. While the carbazole core is rigid, the ethyl group at the 9-position and the aldehyde groups have rotational freedom.

MD simulations could be used to explore the potential energy surface of the molecule and identify the most stable conformations. This would involve analyzing the rotational barriers of the C-N bond of the ethyl group and the C-C bonds connecting the aldehyde groups to the carbazole ring. Understanding the preferred conformations is important as they can influence the molecular packing in the solid state and, consequently, the material's bulk properties. In biological contexts, MD simulations are also used to study the stability of ligand-protein complexes over time.

Reaction Mechanism Studies of Functionalization and Polymerization

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could be employed to understand its reactivity in functionalization and polymerization reactions.

The aldehyde groups are reactive sites for a variety of chemical transformations, including condensation, oxidation, and reduction reactions. DFT calculations can be used to model the reaction pathways of these transformations, determining the structures of transition states and calculating activation energies. This information is valuable for optimizing reaction conditions and predicting the feasibility of different synthetic routes.

Furthermore, carbazole derivatives are often used as monomers in the synthesis of conductive polymers. The polymerization of this compound could proceed through reactions involving the aldehyde groups or through coupling reactions at other positions on the carbazole ring. Computational studies could elucidate the preferred polymerization mechanism, for instance, by comparing the energetic barriers for different coupling pathways. Chemical polymerization of carbazoles often proceeds via oxidative coupling, and theoretical models can help in understanding the role of the oxidizing agent and the regioselectivity of the polymerization.

Modeling of Charge Transport Mechanisms in Materials

Materials based on 2,7-disubstituted carbazole derivatives are of interest for applications in organic electronics due to their potential for efficient charge transport. mdpi.com140.122.64 Computational modeling plays a crucial role in understanding and predicting the charge transport properties of these materials.

Charge transport in organic semiconductors occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules. The efficiency of this process depends on several factors, including the electronic coupling between molecules (transfer integral) and the reorganization energy associated with the charge hopping event.

For materials based on this compound, computational models could be used to calculate these key parameters. The transfer integral is sensitive to the relative orientation of neighboring molecules, which can be predicted through crystal structure prediction or by simulating the morphology of amorphous films. The reorganization energy has contributions from the intramolecular geometry changes upon oxidation or reduction, which can be readily calculated using DFT.

By calculating these parameters, it is possible to estimate the charge mobility of the material. Such theoretical predictions are invaluable for the rational design of new organic semiconductors with improved performance. The 2,7-linkage in carbazole-based polymers is generally considered to lead to more linear and rigid polymer backbones, which can facilitate intermolecular charge transport. mdpi.com

Structure Property Relationships and Design Principles

Influence of N-Alkyl (Ethyl) Substitution on Electronic Properties and Molecular Packing

The introduction of an ethyl group at the 9-position of the carbazole (B46965) nitrogen has a significant impact on the compound's electronic properties and solid-state organization. The nitrogen atom in the carbazole ring is electron-rich, and its functionalization is a common strategy to modify the optoelectronic characteristics of the resulting material.

The ethyl group, being an alkyl chain, primarily acts as an electron-donating group through an inductive effect. This substitution can raise the energy level of the highest occupied molecular orbital (HOMO), which in turn can influence the compound's ionization potential and hole-transporting capabilities. While the ethyl group itself does not directly participate in the π-conjugated system of the carbazole core, its presence can affect the solubility of the molecule in organic solvents, a crucial factor for solution-based processing of organic electronic devices.

Furthermore, the N-substitution plays a critical role in dictating the molecular packing in the solid state. The orientation and intermolecular interactions of carbazole derivatives are highly dependent on the nature of the substituent at the nitrogen atom. The ethyl group's steric bulk can disrupt the close packing that might be observed in unsubstituted carbazoles, potentially leading to a more amorphous solid-state morphology. This can have a profound effect on charge transport properties, as efficient charge hopping between adjacent molecules is highly dependent on their relative orientation and π-π stacking distances. In some cases, specific N-alkyl substitutions have been shown to induce favorable packing motifs, such as herringbone arrangements, which can facilitate charge transport.

Positional Isomerism (2,7- vs 3,6-dicarbaldehyde) and its Impact on Reactivity and Performance

The connectivity of the carbazole core differs between the 2,7 and 3,6 positions. The 3 and 6 positions are para to the nitrogen atom, allowing for more effective electronic communication and charge delocalization across the long axis of the molecule. In contrast, the 2 and 7 positions offer a more "kinked" conjugation pathway. This fundamental structural difference has a direct impact on the electronic properties. For instance, studies comparing 2,7- and 3,6-disubstituted carbazoles as hole-transporting materials in dye-sensitized solar cells (DSSCs) have shown that the 3,6-isomer can exhibit a higher power conversion efficiency. utah.edu This has been attributed to better pore filling in the mesoporous TiO2 layer due to differences in solubility and molecular shape. utah.edu

From a reactivity standpoint, the electronic environment of the aldehyde groups differs between the two isomers. The electron density at the 2,7 and 3,6 positions is not identical, which can influence the susceptibility of the aldehyde groups to nucleophilic attack or other chemical transformations. The choice of substitution pattern is, therefore, a key design parameter for tuning the material's properties for specific applications. For example, the linear, extended conjugation in 3,6-disubstituted carbazoles can lead to red-shifted absorption and emission spectra compared to their 2,7-counterparts.

A comparative study on the thermal and electrochemical properties of 2,7- and 3,6-disubstituted carbazoles revealed that while they may possess similar glass transition temperatures, their electrochemical behaviors can be quite different. utah.edu For instance, the HOMO energy levels were evaluated to be different for the two isomers, which has direct implications for their performance as hole-transporting materials. utah.edu

Role of Aldehyde Groups in Extending Conjugation and Modulating Frontier Molecular Orbitals

The two aldehyde groups in 9-Ethyl-9H-carbazole-2,7-dicarbaldehyde are strong electron-withdrawing groups. Their presence significantly modifies the electronic structure of the carbazole core, extending the π-conjugation and modulating the energy levels of the frontier molecular orbitals (HOMO and LUMO).

The carbonyl group (C=O) of the aldehyde is a chromophore that can participate in n-π* and π-π* electronic transitions. researchgate.net The conjugation of the aldehyde groups with the carbazole ring system leads to a delocalization of the π-electrons over a larger area. This extended conjugation typically results in a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted carbazole.

The electron-withdrawing nature of the aldehyde groups lowers the energy of the LUMO. rsc.org This reduction in the LUMO level, coupled with the potential raising of the HOMO level by the N-ethyl group, leads to a smaller HOMO-LUMO energy gap. rsc.org A smaller energy gap is desirable for many optoelectronic applications, as it can lead to absorption of lower-energy photons and can be tuned for specific light-emitting or photovoltaic applications.

Theoretical studies, such as those using density functional theory (DFT), have shown that the introduction of electron-withdrawing groups like aldehydes can significantly impact the distribution of the HOMO and LUMO. researchgate.net The HOMO is typically localized on the electron-rich carbazole core, while the LUMO is often distributed over the electron-accepting aldehyde groups and the adjacent parts of the carbazole ring. mdpi.com This spatial separation of the HOMO and LUMO is characteristic of an intramolecular charge transfer (ICT) state upon excitation. rsc.org This ICT character is a key feature that governs the photophysical properties of such donor-acceptor molecules.

Engineering Molecular Planarity and Rigidity for Enhanced Charge Transport and Photophysical Behavior

The planarity and rigidity of a conjugated molecule are crucial for achieving efficient charge transport and desirable photophysical properties. A planar molecular structure facilitates close π-π stacking in the solid state, which is essential for efficient intermolecular charge hopping.

The carbazole unit itself is a rigid and planar aromatic system. The substitution with aldehyde groups at the 2 and 7 positions is expected to maintain this planarity. X-ray crystallographic studies of related molecules, such as 9-ethyl-9H-carbazole-3-carbaldehyde, have shown that the carbazole core remains largely planar. researchgate.netnih.gov Similarly, the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate demonstrates a nearly planar carbazole unit.

Deviations from planarity, or molecular twisting, can have a significant impact on the electronic and photophysical properties. A twisted conformation can disrupt the π-conjugation, leading to a blue shift in the absorption and emission spectra and potentially lower charge carrier mobility. In some cases, twisted intramolecular charge transfer (TICT) states can form, leading to dual emission phenomena where both a locally excited state and a charge-transfer state emit light. rsc.org

Engineering molecular planarity is a key design strategy in the development of high-performance organic electronic materials. This can be achieved through the use of rigid building blocks and by minimizing steric hindrance between different parts of the molecule. The structure of this compound, with its fused ring system and strategically placed substituents, is inherently conducive to a planar geometry, which is advantageous for its potential applications in organic electronics.

Design Strategies for Donor-Acceptor Systems Incorporating the Carbazole Dicarbaldehyde Moiety

The this compound moiety serves as an excellent building block for the construction of more complex donor-acceptor (D-A) systems. The electron-rich N-ethylcarbazole core acts as the electron donor, while the two aldehyde groups function as electron acceptors. This inherent D-A character can be further enhanced and tailored by chemically modifying the aldehyde groups.

A common strategy is to use the aldehyde groups as reactive handles to introduce stronger electron-accepting units. For example, the aldehyde can undergo Knoevenagel condensation with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or cyanoacetic acid, to form dicyanovinyl or cyanoacrylic acid acceptor groups, respectively. These modifications extend the π-conjugation of the molecule and introduce stronger electron-withdrawing moieties, leading to a further reduction of the HOMO-LUMO gap and a red-shift in the absorption spectrum.

The design of such D-A systems allows for fine-tuning of the electronic and optical properties of the material. By varying the strength of the acceptor group or by introducing a π-conjugated bridge between the donor and acceptor, the absorption and emission wavelengths, as well as the energy levels of the frontier molecular orbitals, can be precisely controlled. This tunability is essential for optimizing the performance of materials in a wide range of applications, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and sensors.

Future Research Directions and Emerging Applications

Development of More Sustainable and Scalable Synthetic Methodologies

The broader adoption of 9-Ethyl-9H-carbazole-2,7-dicarbaldehyde and its derivatives in commercial applications hinges on the availability of sustainable and scalable synthetic routes. Traditional methods for the formylation of aromatic compounds, such as the Vilsmeier-Haack reaction, often rely on stoichiometric amounts of phosphorus oxychloride and dimethylformamide, which can generate significant chemical waste. researchgate.net Future research will likely focus on developing greener alternatives that minimize environmental impact and enhance economic viability.

Key areas for investigation include:

Catalytic Formylation: Exploring transition-metal-catalyzed C-H formylation reactions using less hazardous and more readily available formylating agents.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and process control.

Solvent-Free or Green Solvent Systems: Investigating the feasibility of conducting the synthesis under solvent-free conditions or in environmentally benign solvents like water or ionic liquids. mdpi.com

The development of such methodologies will be crucial for the large-scale production of this carbazole (B46965) derivative, making it more accessible for a wider range of applications.

Exploration in Advanced Photonic and Spintronic Devices

The carbazole core is renowned for its excellent charge-transporting properties and high triplet energy, making it a staple in organic light-emitting diodes (OLEDs). nih.govresearchgate.netresearchgate.net The 2,7-disubstituted carbazole framework, in particular, has been shown to be beneficial for creating materials with desirable electronic properties. nih.gov The aldehyde functionalities of this compound serve as versatile handles for the synthesis of a new generation of materials for photonic and spintronic applications.

Potential Applications in Photonic and Spintronic Devices
Device TypePotential Role of this compound DerivativesKey Properties to Exploit
Organic Light-Emitting Diodes (OLEDs)As precursors to host materials for phosphorescent emitters, or as building blocks for thermally activated delayed fluorescence (TADF) emitters.High triplet energy, good thermal stability, and tunable charge transport characteristics.
Organic Photovoltaics (OPVs)As a component in donor-acceptor copolymers for the active layer of solar cells.Broad absorption spectra, suitable HOMO/LUMO energy levels, and good film-forming properties.
Organic Field-Effect Transistors (OFETs)As the semiconducting layer in p-type or ambipolar transistors.High charge carrier mobility and environmental stability.
Spintronic DevicesAs a component in organic spin valves or as a host for spin-bearing molecules.Long spin-coherence times and the ability to be integrated with ferromagnetic contacts.

Future research will involve the synthesis of novel derivatives through the reaction of the aldehyde groups with various aromatic and heterocyclic amines, acetylenes, and other nucleophiles to create extended π-conjugated systems with tailored optoelectronic properties.

Integration into Hybrid Organic-Inorganic Materials and Nanostructures

The aldehyde groups of this compound provide reactive sites for grafting onto or coordinating with inorganic materials, leading to the formation of novel hybrid materials and nanostructures. These materials can combine the desirable properties of both the organic and inorganic components.

One promising area is the development of metal-organic frameworks (MOFs) . While the corresponding 9H-carbazole-2,7-dicarboxylic acid has been used to synthesize fluorescent MOFs, the dicarbaldehyde could be employed in post-synthetic modification of MOFs or as a precursor to the dicarboxylic acid ligand. rsc.orgmdpi.comresearchgate.net These carbazole-based MOFs have potential applications in gas storage, catalysis, and chemical sensing. nih.gov

Another avenue of exploration is the creation of hybrid nanoparticles . The carbazole moiety can be attached to the surface of inorganic nanoparticles, such as quantum dots or metal oxides, to improve their dispersibility in organic matrices and to facilitate charge transfer between the organic and inorganic components. Such hybrid nanoparticles could find use in next-generation solar cells, photocatalysis, and bioimaging.

Rational Design of Multi-functional Materials Based on this compound Derivatives

The future of materials science lies in the ability to design and synthesize materials with multiple, pre-defined functionalities. The concept of rational design , guided by computational modeling and a deep understanding of structure-property relationships, is key to this endeavor. nih.govrsc.orgsciopen.com this compound is an ideal platform for the rational design of multifunctional materials.

Theoretical calculations, such as density functional theory (DFT), can be used to predict the electronic and optical properties of derivatives of this compound before they are synthesized. nih.govresearchgate.net This allows for the targeted design of molecules with optimized highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, absorption and emission spectra, and charge transport characteristics.

By strategically modifying the aldehyde groups with different functional units, it is possible to create materials that exhibit a combination of properties, such as:

Thermochromism and Photochromism: By incorporating photo- or thermally-responsive moieties.

Sensing Capabilities: By introducing groups that interact selectively with specific analytes.

Enhanced Non-linear Optical (NLO) Properties: By creating donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) structures.

This approach will enable the development of "smart" materials with applications in a wide range of fields, from data storage and processing to advanced diagnostics and therapeutics.

Q & A

Q. What are the established synthetic routes for 9-Ethyl-9H-carbazole-2,7-dicarbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of carbazole precursors followed by formylation. For example, alkylation can be achieved using 1,2-dibromoethane in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C for 3–24 hours . Subsequent Vilsmeier-Haack formylation at the 2,7-positions of the carbazole core is commonly employed. Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., excess POCl₃ for formylation), and purification via recrystallization (ethanol or DMF/water mixtures) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns (e.g., ethyl group at N-9, aldehyde protons at δ ~10 ppm).
  • FT-IR : Detect C=O stretching vibrations (~1680–1700 cm⁻¹) and C-H stretches of aldehydes (~2820 cm⁻¹).
  • Single-crystal X-ray diffraction (SCXRD) : Resolve molecular geometry and confirm regioselectivity. Refinement using SHELXL (via Olex2 or similar software) ensures accuracy in bond lengths/angles .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation.
  • Avoid exposure to moisture (hygroscopic aldehydes may hydrolyze) and electrostatic discharge (use grounded equipment).
  • Conduct stability tests via accelerated aging (40°C/75% RH for 4 weeks) with periodic HPLC monitoring .

Advanced Research Questions

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

  • Methodological Answer : The 2,7-dicarbaldehyde groups act as linkers for coordinating metal nodes (e.g., Zn²⁺, Cd²⁺) in MOFs or forming imine/acrylonitrile bonds in COFs. For COFs:

Condense with amines (e.g., 1,3,5-triaminobenzene) in mesitylene/dioxane under solvothermal conditions (120°C, 72h).

Characterize porosity via N₂ adsorption (BET surface area >500 m²/g) and confirm crystallinity by PXRD .
Note: Adjust monomer rigidity to tune COF dimensionality (2D vs. 1D) and exciton binding energy (Eb) for photocatalysis .

Q. What strategies address discrepancies in solubility data reported for this compound?

  • Methodological Answer : Contradictions in solubility (e.g., DMSO vs. THF) may arise from polymorphic forms or residual solvents. Mitigation steps:

Perform DSC/TGA to identify polymorphs.

Standardize solvent purity (HPLC-grade) and temperature (25°C ± 1°C).

Use quantitative ¹H NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) for precise solubility measurements .

Q. How can electropolymerization of this compound be optimized for conductive polymer applications?

  • Methodological Answer :
  • Electrode Preparation : Coat glassy carbon electrodes with the monomer (1 mM in acetonitrile/TBAPF₆).
  • Cyclic Voltammetry (CV) : Scan between −0.5 V and +1.5 V (vs. Ag/AgCl) at 50 mV/s to initiate polymerization.
  • Characterization : Use EIS to analyze charge-transfer resistance and SEM to assess film morphology. Optimize by varying scan cycles (10–50) and electrolyte concentration (0.1–1.0 M TBAPF₆) .

Q. What computational methods validate the electronic properties of derivatives of this compound?

  • Methodological Answer :
  • DFT Calculations : Employ Gaussian 16 with B3LYP/6-31G(d) to compute HOMO/LUMO levels and band gaps. Compare with experimental UV-Vis (λmax ~350 nm) and cyclic voltammetry data (Eox ~1.2 V vs. SCE).
  • TD-DFT : Simulate absorption spectra to confirm charge-transfer transitions in COFs/MOFs .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the reactivity of the aldehyde groups in cross-coupling reactions?

  • Methodological Answer : Discrepancies may arise from competing side reactions (e.g., aldol condensation). Systematic approaches:

Kinetic Studies : Monitor reaction progress under varying conditions (pH, solvent polarity).

In Situ FT-IR : Track aldehyde consumption rates.

Protecting Groups : Use trimethylsilyl (TMS) protection for aldehydes to suppress unwanted pathways .

Safety and Compliance

Q. What safety protocols are essential when scaling up synthesis in academic labs?

  • Methodological Answer :
  • Ventilation : Use fume hoods for TBAB and POCl₃ handling (toxic vapors).
  • PPE : Wear nitrile gloves, goggles, and flame-retardant lab coats.
  • Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

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9-Ethyl-9H-carbazole-2,7-dicarbaldehyde
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9-Ethyl-9H-carbazole-2,7-dicarbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.